molecular formula C5H5I2N3O B2896841 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide CAS No. 1189749-26-5

2-(4,5-diiodo-1H-imidazol-1-yl)acetamide

Cat. No. B2896841
CAS RN: 1189749-26-5
M. Wt: 376.924
InChI Key: SUYPTZUNGBWGNF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858. The first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds .


Molecular Structure Analysis

The imidazole ring is a constituent of several important natural products, including purine, histidine, and nucleic acid . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 377.91 .

Scientific Research Applications

Anticancer Activities

Imidazole derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, Duran and Demirayak synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showing reasonable anticancer activity against melanoma-type cell lines among others. This underscores the potential of imidazole derivatives in cancer therapy due to their targeted cytotoxic effects (Duran & Demirayak, 2012).

Antimicrobial and Antibacterial Properties

Imidazole derivatives have also been found to possess significant antimicrobial and antibacterial properties. A study by Daraji et al. synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use in combating antibiotic-resistant strains (Daraji et al., 2021).

Antioxidant Properties for Industrial Applications

Imidazole derivatives have been explored for their antioxidant properties in industrial applications. Basta et al. studied benzimidazole derivatives as antioxidants for base stock oil, showcasing how these compounds can enhance the oxidation stability of industrial oils (Basta et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Yan et al. developed 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives as β-secretase (BACE-1) inhibitors. This work highlights the therapeutic potential of imidazole derivatives in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes critical to the disease's progression (Yan et al., 2017).

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling imidazole compounds. Specific safety and hazard information for “2-(4,5-diiodo-1H-imidazol-1-yl)acetamide” is not available .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds makes them an interesting source for researchers .

properties

IUPAC Name

2-(4,5-diiodoimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5I2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYPTZUNGBWGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)N)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5I2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-diiodo-1H-imidazol-1-yl)acetamide

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